molecular formula C14H19N B252748 N-cinnamyl-N-cyclopentylamine

N-cinnamyl-N-cyclopentylamine

Cat. No. B252748
M. Wt: 201.31 g/mol
InChI Key: VAYFRYMBJFBVKQ-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cinnamyl-N-cyclopentylamine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPAC and has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of N-cinnamyl-N-cyclopentylamine is not fully understood. However, studies have shown that this compound induces cell cycle arrest and apoptosis in cancer cells. It also inhibits the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
N-cinnamyl-N-cyclopentylamine has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress and DNA damage in cancer cells. Additionally, it has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N-cinnamyl-N-cyclopentylamine is its potential applications in the development of anticancer and antimicrobial agents. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of this compound is its toxicity. Studies have shown that high concentrations of N-cinnamyl-N-cyclopentylamine can be toxic to cells.

Future Directions

There are several future directions for N-cinnamyl-N-cyclopentylamine research. One of the potential directions is the development of N-cinnamyl-N-cyclopentylamine-based anticancer and antimicrobial agents. Additionally, further studies are needed to understand the mechanism of action of this compound fully. Studies can also focus on the optimization of the synthesis method to improve the yield and purity of N-cinnamyl-N-cyclopentylamine.
Conclusion:
In conclusion, N-cinnamyl-N-cyclopentylamine is a synthetic compound that has potential applications in various fields of scientific research. The Mannich reaction is one of the commonly used methods for the synthesis of this compound. N-cinnamyl-N-cyclopentylamine has been shown to have antitumor, antifungal, and antibacterial activity. However, further studies are needed to understand the mechanism of action of this compound fully. Future research can focus on the development of N-cinnamyl-N-cyclopentylamine-based anticancer and antimicrobial agents.

Synthesis Methods

N-cinnamyl-N-cyclopentylamine can be synthesized using various methods. One of the commonly used methods is the Mannich reaction. In this method, cinnamaldehyde, cyclopentylamine, and formaldehyde are reacted in the presence of a catalyst. The reaction results in the formation of N-cinnamyl-N-cyclopentylamine.

Scientific Research Applications

N-cinnamyl-N-cyclopentylamine has potential applications in various fields of scientific research. One of the significant applications is in the field of medicinal chemistry. Studies have shown that this compound has antitumor activity and can be used in the development of anticancer drugs. Additionally, N-cinnamyl-N-cyclopentylamine has been shown to have antifungal and antibacterial activity, making it a potential candidate for the development of antimicrobial agents.

properties

Product Name

N-cinnamyl-N-cyclopentylamine

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

N-[(E)-3-phenylprop-2-enyl]cyclopentanamine

InChI

InChI=1S/C14H19N/c1-2-7-13(8-3-1)9-6-12-15-14-10-4-5-11-14/h1-3,6-9,14-15H,4-5,10-12H2/b9-6+

InChI Key

VAYFRYMBJFBVKQ-RMKNXTFCSA-N

Isomeric SMILES

C1CCC(C1)NC/C=C/C2=CC=CC=C2

SMILES

C1CCC(C1)NCC=CC2=CC=CC=C2

Canonical SMILES

C1CCC(C1)NCC=CC2=CC=CC=C2

Origin of Product

United States

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